BenchChemオンラインストアへようこそ!

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide

Structure-Activity Relationship Cap Group Engineering Kinase Selectivity

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide (CAS 946266-33-7) is a synthetic small molecule featuring a pyridazinone core linked via a butanamide spacer to a 2,5-difluorophenyl cap group. With a molecular formula of C20H16ClF2N3O2 and a molecular weight of 403.81 g/mol, it belongs to the aryl-substituted pyridazinone class, a scaffold widely associated with kinase inhibition, phosphodiesterase (PDE) modulation, and histone deacetylase (HDAC) inhibitory activity.

Molecular Formula C20H16ClF2N3O2
Molecular Weight 403.81
CAS No. 946266-33-7
Cat. No. B2699899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide
CAS946266-33-7
Molecular FormulaC20H16ClF2N3O2
Molecular Weight403.81
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)F)F)Cl
InChIInChI=1S/C20H16ClF2N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-12-15(22)7-8-16(18)23/h3-10,12H,1-2,11H2,(H,24,27)
InChIKeyJGOKURWGUMRCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide (CAS 946266-33-7): Chemical Identity and Research Classification


4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide (CAS 946266-33-7) is a synthetic small molecule featuring a pyridazinone core linked via a butanamide spacer to a 2,5-difluorophenyl cap group. With a molecular formula of C20H16ClF2N3O2 and a molecular weight of 403.81 g/mol, it belongs to the aryl-substituted pyridazinone class, a scaffold widely associated with kinase inhibition, phosphodiesterase (PDE) modulation, and histone deacetylase (HDAC) inhibitory activity [1]. The compound is commercially supplied for research use at ≥95% purity by vendors including A2B Chem (Cat# BJ27884) .

Why Close Analogs of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide Cannot Be Presumed Interchangeable


Pyridazinone-based compounds exhibit highly divergent target selectivity and potency profiles depending on subtle variations in the N-phenyl cap group. For example, the 2,5-dimethylphenyl analog (CAS 946215-17-4) displays dual PDE4/p38 MAPK inhibition with IC50 values of 82 nM and 310 nM respectively [1], whereas pyridazinone derivatives bearing alternative substitution patterns have been optimized as selective c-Met kinase inhibitors (IC50 ~0.71 nM for c-Met) or HDAC1 inhibitors (IC50 38 nM) [2]. The 2,5-difluorophenyl cap group in the target compound confers distinct electronic properties and hydrogen-bonding capabilities compared to methyl-, methoxy-, or unsubstituted phenyl analogs, meaning neither target engagement, selectivity window, nor pharmacokinetic behavior can be inferred from in-class representatives without direct experimental evidence .

Quantitative Differentiation Evidence for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide vs. Closest Analogs


2,5-Difluorophenyl vs. 2,5-Dimethylphenyl Cap Group: Structural Differentiation and Predicted Target Engagement Divergence

The target compound incorporates a 2,5-difluorophenyl moiety at the amide terminus, replacing the 2,5-dimethylphenyl group found in the closest commercially characterized analog (CAS 946215-17-4). Fluorine substitution introduces strong electron-withdrawing effects (Hammett σm = 0.34 for F vs. σm = -0.07 for CH3), alters the electrostatic potential surface of the cap group, and can engage in orthogonal dipolar interactions with target protein residues not accessible to methyl groups. The dimethyl analog has been profiled as a dual PDE4/p38 MAPK inhibitor with IC50 values of 82 nM and 310 nM respectively [1]; however, the distinct electronic character of the difluorophenyl group is predicted to shift the selectivity fingerprint, potentially reducing PDE4 affinity while enhancing interaction with fluorophilic pockets in kinases or HDAC isoforms. No direct head-to-head biochemical profiling data is publicly available for the target compound as of the search date. [2]

Structure-Activity Relationship Cap Group Engineering Kinase Selectivity

Pyridazinone Scaffold Multi-Target Potential: Class-Level Evidence from Patented c-Met/HDAC and PDE4/p38 Inhibitors

The pyridazinone core substituted at position 3 with a 4-chlorophenyl group is a privileged scaffold appearing in multiple patented inhibitor series. Patent US20110160209 discloses pyridazine carboxamide derivatives as protein kinase inhibitors targeting c-Met [1]. A subsequent publication identified compound 2m, a pyridazinone derivative, as a dual c-Met/HDAC1 inhibitor with IC50 values of 0.71 nM (c-Met) and 38 nM (HDAC1), demonstrating potent antiproliferative activity against EBC-1 and HCT-116 cancer cells superior to the reference drug Chidamide [2]. The target compound shares this core scaffold but differs in the linker and cap group, positioning it as a structurally distinct member of this pharmacologically diverse class. Without direct profiling data, its specific target(s) remain uncharacterized; however, the scaffold's established polypharmacology means it cannot be dismissed as a single-target tool compound without experimental validation.

Polypharmacology Kinase Inhibition Epigenetic Modulation

Physicochemical Property Differentiation: Predicted Lipophilicity and Hydrogen Bonding vs. the 2,5-Dimethylphenyl Analog

Replacement of the 2,5-dimethylphenyl group (XLogP3 ≈ 5.0 for the analog [1]) with the 2,5-difluorophenyl group is predicted to reduce lipophilicity by approximately 0.5–0.8 log units based on the π substituent constant difference (π-F = 0.14 vs. π-CH3 = 0.56) [2]. This reduction in cLogP is expected to improve aqueous solubility and potentially reduce CYP450-mediated oxidative metabolism, consistent with the known effect of aryl fluorination on metabolic stability [3]. The 2,5-difluorophenyl group also introduces two hydrogen bond acceptor sites (C-F bonds) that can participate in weak hydrogen bonding with protein backbone NH groups, a feature absent in the dimethyl analog. Predicted topological polar surface area (TPSA) is approximately 61.8 Ų for both compounds (dominated by the pyridazinone and amide functionalities), indicating that the fluorine substitution does not materially alter membrane permeability potential.

Drug-like Properties Lipophilicity Metabolic Stability

Commercial Availability and Purity: Single-Source Supply with Defined Quality Specification

As of the search date, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide (CAS 946266-33-7) is commercially available from A2B Chem (Cat# BJ27884) with no alternative suppliers identified across major vendor databases (MedChemExpress, Selleckchem, Tocris, Sigma-Aldrich, Cayman Chemical) . This single-source supply contrasts with the more widely available 2,5-dimethylphenyl analog (CAS 946215-17-4), which is listed by multiple vendors [1]. The limited commercial availability increases procurement lead time risk and necessitates careful purity verification upon receipt. The vendor-specified molecular identity includes the correct InChI Key (JGOKURWGUMRCTN-UHFFFAOYSA-N) and molecular formula (C20H16ClF2N3O2, MW 403.81), providing a basis for analytical confirmation by LCMS or NMR .

Research Reagent Procurement Purity Specification Supply Chain

Recommended Application Scenarios for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide Based on Available Evidence


Kinase Selectivity Panel Screening: Profiling Against c-Met, PDE4, and p38 MAPK

Given that the pyridazinone scaffold with a 4-chlorophenyl substituent is established in c-Met kinase and PDE4/p38 MAPK inhibition [1][2], the most scientifically justified application for this compound is inclusion in a focused kinase selectivity panel. The 2,5-difluorophenyl cap group differentiates it from the dimethyl analog (PDE4 IC50 82 nM, p38 MAPK IC50 310 nM [2]) and may confer a distinct selectivity profile. Researchers should prioritize c-Met, PDE4 isoforms, p38 MAPK, and class I HDACs (HDAC1-3) as primary screening targets, using the dimethyl analog as a reference comparator to quantify the impact of fluorine substitution on target engagement.

Structure-Activity Relationship (SAR) Studies on Pyridazinone Cap Group Effects

This compound is well-suited as a probe for systematic SAR exploration of the N-phenyl cap group in pyridazinone-based inhibitors. By comparing its biochemical activity profile against analogs bearing 2,5-dimethylphenyl (CAS 946215-17-4 [2]), 4-methoxyphenyl (CAS 946321-86-4 ), and unsubstituted phenyl cap groups, researchers can map the contribution of aryl fluorine substitution to potency, selectivity, and physicochemical properties. This SAR dataset would inform lead optimization campaigns targeting kinases, PDEs, or HDACs where fluorinated aromatic rings are a common pharmacophoric element [3].

Method Development and Analytical Reference Standard for Related Pyridazinone Analogs

With a molecular weight of 403.81 g/mol and a characteristic InChI Key (JGOKURWGUMRCTN-UHFFFAOYSA-N), this compound can serve as an analytical reference standard for LCMS and HPLC method development targeting pyridazinone-based compounds. Its distinct retention time and mass spectrum, arising from the unique combination of 4-chlorophenyl and 2,5-difluorophenyl substituents, enable its use as a system suitability standard or internal reference in pharmacokinetic and metabolic stability assays involving fluorinated pyridazinone derivatives [1].

In Vitro Metabolic Stability Assessment: Evaluating the Fluorination Effect on Microsomal Clearance

Aryl fluorination is a well-validated strategy for blocking CYP450-mediated oxidative metabolism at the para and ortho positions of phenyl rings [3]. This compound, bearing fluorine atoms at the 2- and 5-positions of the N-phenyl ring, is an ideal test article for comparative microsomal stability studies against its non-fluorinated or methyl-substituted analogs. Researchers can quantify the impact of fluorine substitution on intrinsic clearance (Clint) in human, rat, and mouse liver microsomes, generating data directly relevant to lead optimization of pyridazinone-based therapeutic candidates.

Quote Request

Request a Quote for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-difluorophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.